

MeOSuc-Ala-Ala-Pro-Val-PNA molecular weight and formula.

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Compound of Interest

Compound Name: MeOSuc-Ala-Ala-Pro-Val-PNA

Cat. No.: B058220

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In-Depth Technical Guide: MeOSuc-Ala-Ala-Pro-Val-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chromogenic peptide substrate, **MeOSuc-Ala-Ala-Pro-Val-pNA**, including its physicochemical properties, a detailed experimental protocol for its use in elastase activity assays, and relevant signaling pathway context.

Core Compound Data

The following table summarizes the key quantitative data for **MeOSuc-Ala-Ala-Pro-Val-pNA**.

| Property | Value | Citations |
|--------------------|---|-----------|
| Molecular Formula | C ₂₇ H ₃₈ N ₆ O ₉ | [1][2][3] |
| Molecular Weight | 590.63 g/mol | [1][2][3] |
| CAS Number | 70967-90-7 | [1][2][3] |
| Appearance | White to off-white solid powder | [3][4] |
| Purity | ≥95-99% (by HPLC or TLC) | [1][3] |
| Solubility | DMSO (~100 mg/mL), DMF (5 mg/mL), ethanol (1 mg/mL) | [4][5] |
| Storage Conditions | -20°C, protected from light and moisture | [1][3] |

Introduction to MeOSuc-Ala-Ala-Pro-Val-pNA

MeOSuc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-p-nitroanilide) is a highly specific and sensitive chromogenic substrate for elastase, particularly human neutrophil elastase (also known as human leukocyte elastase) and porcine pancreatic elastase.[3][6] Upon cleavage of the peptide backbone by elastase at the C-terminal side of the valine residue, the p-nitroaniline (pNA) moiety is released. This release results in a measurable increase in absorbance at 405-410 nm, allowing for the quantitative determination of elastase activity. Its high solubility and sensitivity make it an excellent tool for studying enzyme kinetics and for the screening of elastase inhibitors.[3]

Experimental Protocol: Human Neutrophil Elastase Activity Assay

This protocol details the methodology for measuring human neutrophil elastase activity using **MeOSuc-Ala-Ala-Pro-Val-pNA**.

Materials:

- **MeOSuc-Ala-Ala-Pro-Val-pNA** substrate

- Human Neutrophil Elastase
- Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl
- Substrate Solvent: 1-methyl-2-pyrrolidone or DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 410 nm
- Purified water

Procedure:

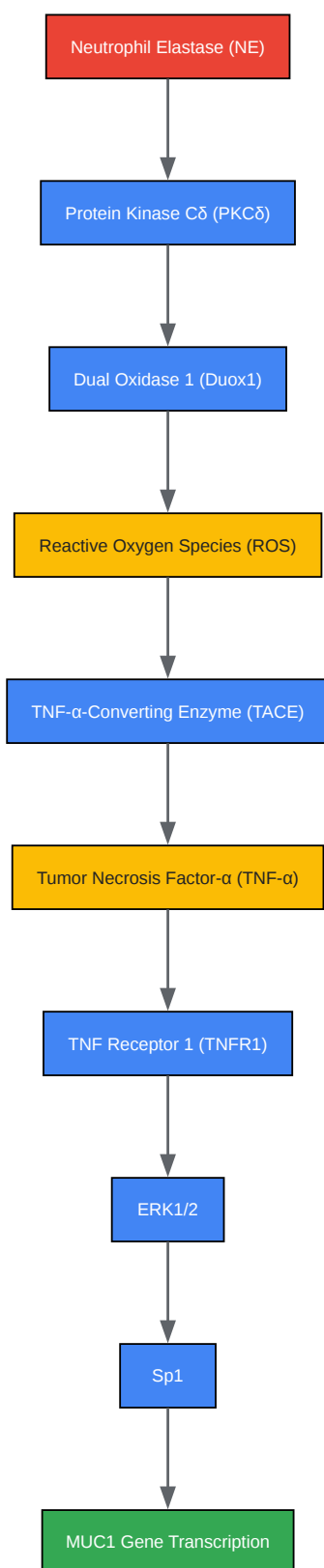
- Preparation of Reagents:
 - Assay Buffer: Prepare a 0.1 M Tris-HCl buffer solution with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.[\[4\]](#)
 - Substrate Stock Solution: Dissolve **MeOSuc-Ala-Ala-Pro-Val-pNA** in the substrate solvent (e.g., 1-methyl-2-pyrrolidone) to create a concentrated stock solution (e.g., 12 mg/mL).[\[4\]](#)
 - Working Substrate Solution: Dilute the substrate stock solution with the assay buffer to a final concentration of 0.2 mM.[\[4\]](#)
 - Enzyme Solution: Prepare a stock solution of human neutrophil elastase (e.g., 1 mg/mL) in an appropriate buffer (e.g., 0.05 M sodium acetate, pH 5.0, with 0.1 M NaCl). Immediately before the assay, prepare a working dilution (e.g., 0.1 mg/mL) in the same buffer. Keep enzyme solutions on ice.[\[4\]](#)
- Assay Execution:
 - Set the microplate reader to measure absorbance at 410 nm and equilibrate the temperature to 25°C.[\[4\]](#)
 - To each well of the microplate, add the appropriate volume of the working substrate solution. For a final reaction volume of 200 µL, this could be 180 µL.

- Incubate the plate at 25°C for 5 minutes to allow the substrate to reach thermal equilibrium.
- Initiate the enzymatic reaction by adding a small volume of the working enzyme solution (e.g., 20 μL) to each well.
- Immediately begin monitoring the change in absorbance at 410 nm every minute for a period of 10-20 minutes.
- Data Analysis:
 - Plot the absorbance values against time.
 - Determine the initial reaction velocity (V_0) from the linear portion of the curve ($\Delta A/\text{min}$).
 - The enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of p-nitroaniline ($8800 \text{ M}^{-1}\text{cm}^{-1}$ at 410 nm), c is the concentration, and l is the path length.

Signaling Pathway and Experimental Workflow

Neutrophil Elastase Signaling Pathway in MUC1 Transcription

Human neutrophil elastase is a key serine protease involved in inflammatory processes. One of its roles is the upregulation of MUC1 gene expression in airway epithelial cells. The signaling cascade for this process has been elucidated and is depicted below.[\[1\]](#)[\[2\]](#)

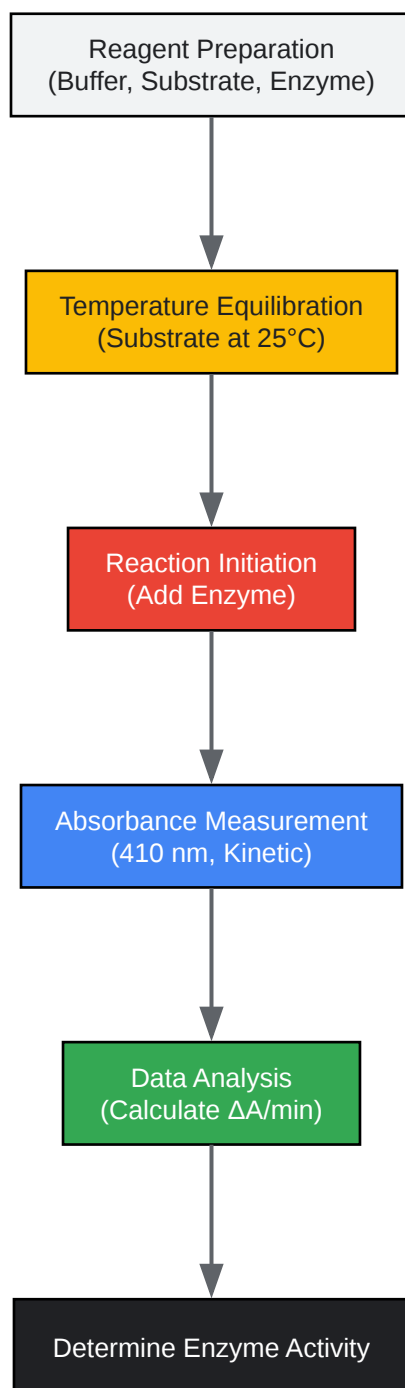


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Caption: Neutrophil Elastase Signaling Cascade for MUC1 Upregulation.

Experimental Workflow for Elastase Activity Assay

The following diagram illustrates the logical flow of the experimental protocol for determining elastase activity.



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Caption: Workflow for Chromogenic Elastase Activity Assay.

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